Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate
Overview
Description
Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C10H19NO3 . It has a molecular weight of 201.27 . The compound is typically stored in a refrigerator and is available in solid, semi-solid, liquid, or lump form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 317.9±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 64.8±6.0 kJ/mol, and it has a flash point of 146.1±19.3 °C . The compound’s index of refraction is 1.486, and it has a molar refractivity of 53.3±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Reactivity
- Research demonstrates the utility of carbamates in Diels-Alder reactions, highlighting their role in synthesizing complex heterocyclic structures, such as hexahydroindolinones, through intramolecular cyclization processes (Padwa, Brodney, & Lynch, 2003). This showcases carbamates' versatility in creating pharmacologically relevant frameworks.
- The enantioselective synthesis of carbocyclic analogues of nucleotides using tert-butyl carbamates underscores their importance in the synthesis of biologically active compounds, offering routes to manipulate molecular chirality and improve drug efficacy (Ober, Marsch, Harms, & Carell, 2004).
Material Science and Catalysis
- Carbamate compounds have been explored for directed hydrogenation processes, providing insights into selective catalytic reduction strategies. This is crucial for developing more efficient and selective industrial chemical processes (Smith, Derrien, Lloyd, Taylor, Chaplin, & Mccague, 2001).
Chemical Biology and Pharmacology
- Spirocyclopropanation of carbamate precursors has been used to create analogues of known insecticides, demonstrating the role of carbamates in generating new compounds with potential agricultural applications (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Synthetic Methodologies
- The development of novel synthetic routes for carbamate compounds is critical for advancing chemical synthesis, offering efficient paths for the preparation of intermediates used in the pharmaceutical industry, as demonstrated by the synthesis of tert-butyl carbamates as intermediates in biologically active compounds (Zhao, Guo, Lan, & Xu, 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxycyclobutyl)methyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)7-8-5-9(13)6-8/h8-9,13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKMFQGBTLEZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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